2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chloro-5-methylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide: Formed by substitution with amines.
Sulfonate Ester: Formed by substitution with alcohols.
Amino Derivative: Formed by reduction of the nitro group.
Carboxylic Acid Derivative: Formed by oxidation of the methyl group.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: In the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the production of drugs and diagnostic agents.
Industry: In the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzene-1-sulfonyl chloride
- 2-Chloro-5-nitrobenzaldehyde
- 3-Nitrobenzenesulfonyl chloride
Uniqueness
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and methyl groups on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYJOGSJGGTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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